molecular formula C12H15NO2 B2474542 1-Methyl-3-pyrrolidinyl Benzoate CAS No. 13220-17-2

1-Methyl-3-pyrrolidinyl Benzoate

Cat. No.: B2474542
CAS No.: 13220-17-2
M. Wt: 205.257
InChI Key: CRGMQKXGMWUBIG-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidinyl Benzoate is an organic compound with the molecular formula C12H15NO2 It is known for its unique structure, which includes a benzoate ester linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-pyrrolidinyl Benzoate can be synthesized through the esterification of benzoic acid with 1-methyl-3-pyrrolidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidinyl Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Methyl-3-pyrrolidinyl Benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-pyrrolidinyl Benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-Methyl-2-pyrrolidinyl Benzoate
  • 1-Methyl-4-pyrrolidinyl Benzoate
  • 1-Methyl-3-pyrrolidinyl Acetate

Uniqueness: 1-Methyl-3-pyrrolidinyl Benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1-methylpyrrolidin-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13-8-7-11(9-13)15-12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGMQKXGMWUBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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